4-Hydroxynonenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- 4-HNE is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction .

- It has been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion .

- 4-HNE contributes to the regulation of energy metabolism .

- It has been shown to be involved in various signaling pathways .

- The biological activity of 4-HNE depends on its intracellular concentration, which can differentially modulate cell death, growth, and differentiation .

- 4-HNE also contributes to detoxification .

- It has been considered as an oxidative stress marker and a secondary signaling molecule to regulate a number of cell signaling pathways .

- 4-HNE contributes to the maintenance of the cytoskeleton .

- It has been shown to be involved in various signaling pathways .

Cell Signal Transduction

Regulation of Energy Metabolism

Cell Proliferation and Differentiation

Detoxification

Maintenance of the Cytoskeleton

Metabolic Adaptations to Redox Derangements

- 4-HNE has been considered as an oxidative stress marker .

- It is a secondary signaling molecule to regulate a number of cell signaling pathways .

- The biological activity of 4-HNE depends on its intracellular concentration .

- It can differentially modulate cell death, growth, and differentiation .

- 4-HNE is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids .

- It is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction .

- 4-HNE is involved in diverse biochemical reactions with Michael adduct formation as the most prominent one .

- It can attach to proteins via a Michael addition reaction, which can target cysteine, histidine, or lysine .

- The metabolism of 4-HNE leads to a great number of degradation products .

- Some of these degradation products are excreted in urine and may serve as non-invasive biomarkers of oxidative stress .

Oxidative Stress Marker

Regulation of Cell Death, Growth, and Differentiation

Formation in Various Organs and Tissues

Involvement in Biochemical Reactions

Metabolism of 4-HNE

Cytotoxicity, Genotoxicity, and Chemotactic Activity

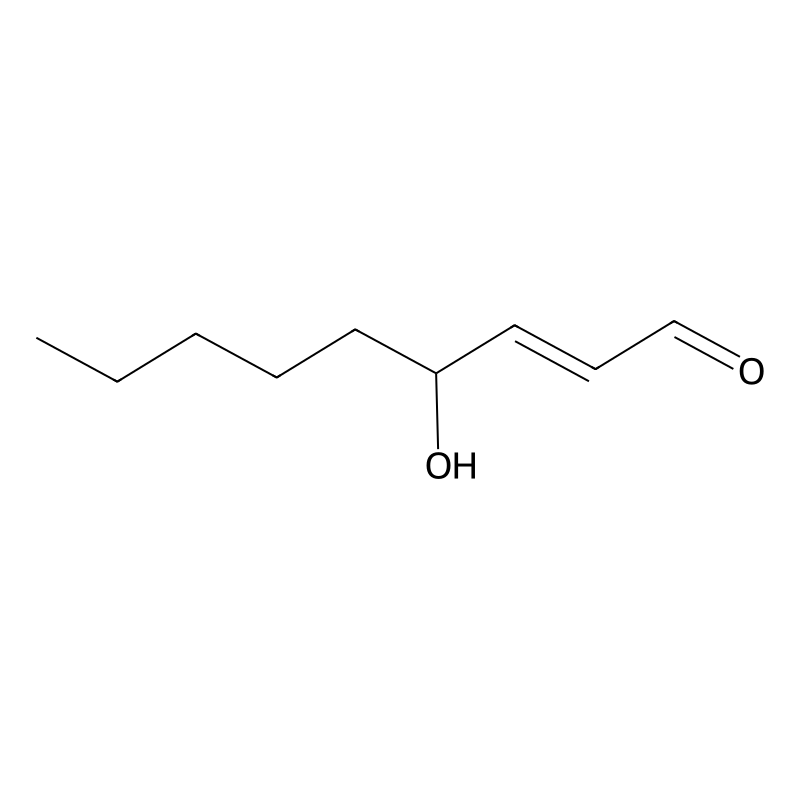

4-Hydroxynonenal, or 4-hydroxy-2-nonenal, is a significant product of lipid peroxidation, primarily derived from the oxidation of polyunsaturated fatty acids, particularly those in the omega-6 family such as arachidonic acid and linoleic acid. This compound is an α,β-unsaturated hydroxyalkenal characterized by a colorless oily appearance. Its molecular formula is and it plays a crucial role in cellular processes due to its high reactivity, which stems from its three functional groups: a hydroxyl group at carbon 4, a carbonyl group at carbon 1, and a conjugated double bond between carbons 2 and 3 .

4-HNE plays a complex role in biological systems. Here are some key aspects of its mechanism of action:

- Inducer of oxidative stress: 4-HNE can react with cellular components like glutathione, leading to depletion of cellular antioxidants and further promoting oxidative stress [].

- Disruption of protein function: Formation of protein adducts with 4-HNE can alter protein function, leading to impaired cellular processes [].

- Cell death signaling: 4-HNE can activate pathways leading to apoptosis (programmed cell death) or necrosis (cell death due to injury) [].

While 4-HNE can have detrimental effects, it may also play a role in cell signaling and stress response at low concentrations [].

4-Hydroxynonenal exhibits remarkable reactivity due to its electrophilic nature. It primarily reacts through two mechanisms:

- Michael Addition: The compound can react with nucleophiles such as thiols and amino groups (e.g., cysteine, histidine, and lysine) at the C3 position of the double bond. This reaction leads to the formation of thioether adducts.

- Schiff Base Formation: Primary amines can react with the carbonyl group to form Schiff bases, although this reaction is slower and reversible compared to Michael addition .

These reactions can modify proteins and other biomolecules, impacting their function and activity.

4-Hydroxynonenal is recognized for its dual role in biological systems. At elevated concentrations, it acts as a toxic agent contributing to oxidative stress-related damage in various diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer. Conversely, at lower concentrations, it can function as a signaling molecule that regulates various cell signaling pathways involved in stress responses and cellular differentiation . Its ability to form adducts with proteins can lead to altered protein function and contribute to cellular dysfunction.

The synthesis of 4-hydroxynonenal occurs predominantly through lipid peroxidation processes. Key steps include:

- Lipid Peroxidation: Initiated by free radicals attacking polyunsaturated fatty acids.

- Formation of Hydroperoxides: These intermediates decompose to yield aldehydes including 4-hydroxynonenal.

- Enzymatic Pathways: Enzymes such as lipoxygenases also contribute to its formation from specific fatty acid substrates .

4-Hydroxynonenal has several applications in research and medicine:

- Biomarker for Oxidative Stress: It serves as a reliable indicator of oxidative damage in biological samples.

- Research Tool: Used in studies investigating oxidative stress-related diseases and cellular signaling pathways.

- Potential Therapeutic Target: Understanding its interactions may lead to novel therapeutic strategies for diseases associated with oxidative stress .

Studies have shown that 4-hydroxynonenal interacts with various biomolecules:

- Proteins: Forms adducts that can modify enzymatic activity or trigger cell death pathways.

- Nucleic Acids: Can react with DNA, leading to mutagenic effects.

- Lipids: Alters membrane integrity and function through lipid peroxidation processes .

These interactions are critical for understanding its role in disease pathology.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Malondialdehyde | A dialdehyde formed from lipid peroxidation | Highly reactive but less stable than 4-hydroxynonenal |

| Acrolein | An α,β-unsaturated aldehyde | Known for its toxicity and role in inflammation |

| 4-Oxopentanal | A saturated aldehyde | Less reactive than 4-hydroxynonenal |

Despite these similarities, 4-hydroxynonenal's unique trifunctionality (hydroxy group, carbonyl group, conjugated double bond) contributes significantly to its biological activity and toxicity profile .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

128946-65-6